molecular formula C14H13NO3 B1407715 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 1151539-21-7

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B1407715
CAS No.: 1151539-21-7
M. Wt: 243.26 g/mol
InChI Key: JJBZSLAQDWDRGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with pyridine-2-methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored for its potential role in drug development, particularly as an anti-inflammatory and anti-cancer agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Lacks the pyridin-2-ylmethoxy group, resulting in different chemical properties and applications.

    4-(Pyridin-2-ylmethoxy)benzaldehyde:

Properties

IUPAC Name

2-methoxy-4-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14-8-13(6-5-11(14)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBZSLAQDWDRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 53 mL of N,N-dimethylformamide were dissolved 8.00 g (52.6 mmol) of 4-hydroxy-2-methoxybenzaldehyde, 14.5 g (105 mmol) of potassium carbonate, and 9.06 g (55.2 mmol) of 2-chloromethylpyridine hydrochloride and the solution was stirred at 50° C. for 4 hours. To the reaction mixture, 260 mL of water was added at room temperature and the precipitated crystal was separated by filtration. The crystal was washed with water and dried under reduced pressure to give 11.5 g (82% yield) of the title compound as a pale grey-brown powder with the following properties.
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
solvent
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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